molecular formula C4H6O5 B166107 Malic acid CAS No. 617-48-1

Malic acid

Cat. No.: B166107
CAS No.: 617-48-1
M. Wt: 134.09 g/mol
InChI Key: BJEPYKJPYRNKOW-UHFFFAOYSA-N
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Description

Malic acid, also known as 2-hydroxybutanedioic acid, is an organic compound with the molecular formula C₄H₆O₅. It is a dicarboxylic acid that is naturally present in all living organisms and contributes to the sour taste of fruits, particularly apples. The compound exists in two stereoisomeric forms: L-malic acid and D-malic acid, with the L-isomer being the naturally occurring form . This compound plays a crucial role in the citric acid cycle, a key metabolic pathway for energy production in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Malic acid can be synthesized through the hydration of maleic anhydride or fumaric acid. The reaction involves the addition of water to maleic anhydride or fumaric acid in the presence of a catalyst, typically under controlled temperature and pressure conditions . Another method involves the microbial fermentation of biobased sources using fungi such as Aspergillus niger .

Industrial Production Methods: Industrial production of this compound primarily involves the hydration of maleic anhydride. The process includes mixing maleic anhydride with water and a catalyst, followed by heating in a reactor. The reaction is typically carried out at temperatures between 160-200°C and pressures of 9-15 kg/cm² . Microbial fermentation is also employed for the production of L-malic acid, which is considered more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Malic acid undergoes various chemical reactions due to the presence of carboxylic acid and hydroxyl functional groups. These reactions include:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Dehydration: Dehydration is typically carried out using heat or acid catalysts.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.

Major Products:

    Oxaloacetic acid: from oxidation.

    Succinic acid: from reduction.

    Fumaric acid: from dehydration.

    Malate esters: from esterification.

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxybutanedioic acid
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InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)
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InChI Key

BJEPYKJPYRNKOW-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)O)C(=O)O
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Molecular Formula

C4H6O5
Record name MALIC ACID
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Related CAS

78644-42-5, 676-46-0 (di-hydrochloride salt)
Record name Poly(malic acid)
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DSSTOX Substance ID

DTXSID0027640
Record name Malic acid
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Molecular Weight

134.09 g/mol
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Physical Description

Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA]
Record name Butanedioic acid, 2-hydroxy-
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Boiling Point

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/
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Solubility

In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents
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Density

1.601 g/ cu cm at 20 °C
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Vapor Pressure

0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated)
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Impurities

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively.
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Color/Form

Colorless crystals, White, crystalline triclinic crystals

CAS No.

6915-15-7, 617-48-1
Record name Malic acid
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Melting Point

127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does malic acid contribute to aluminum tolerance in plants?

A1: this compound secretion from roots can alleviate aluminum toxicity in certain plant species like wheat [, ]. Under aluminum stress, this compound chelates aluminum ions in the rhizosphere, preventing their uptake by the roots and mitigating their toxic effects [, ]. This mechanism is particularly important in acidic soils where aluminum toxicity is a major limiting factor for crop growth.

Q2: Does this compound influence the growth of Crassulacean Acid Metabolism (CAM) plants?

A2: Yes, this compound plays a critical role in the diel growth dynamics of CAM plants, particularly under water-limited conditions []. During the night, CAM plants fix CO2 into this compound, which is stored in the vacuole. During the day, the this compound is decarboxylated, providing CO2 for photosynthesis and contributing to cell turgor. This process results in distinct growth rhythms with maxima at mid-day, coinciding with this compound availability and optimal cytoplasmic pH [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C4H6O5, and its molecular weight is 134.09 g/mol.

Q4: Can this compound be used as a crosslinking agent in polymer synthesis?

A4: Yes, this compound can act as a crosslinking agent in the synthesis of biodegradable polymers. For instance, it is used alongside butane-1,4-diol and glycerol to produce this compound-butane-1,4-diol-glycerol co-polyester (MBGC) []. This co-polyester demonstrates potential for applications in controlled-release drug formulations, granular pesticides, and fertilizers due to its biodegradability and promising safety profile [].

Q5: Can this compound be used as a catalyst in organic synthesis?

A5: Yes, this compound can serve as a catalyst for the hydrolysis of isoflavone glucosides into isoflavone aglycones []. This method offers a greener and more environmentally friendly alternative to traditional inorganic acid catalysts, simplifying the process and reducing concerns about equipment corrosion and wastewater pollution [].

Q6: How does storage affect the quality of salted eggplants (chukyang) concerning this compound content?

A6: During the storage of salted eggplants, the this compound content decreases over time []. This decrease is more pronounced in eggplants stored using rice bran immersion compared to vacuum packing []. The decrease in this compound content can impact the flavor and overall quality of the preserved eggplants.

Q7: Can this compound enhance the efficacy of antibiotics against bacterial biofilms?

A8: Yes, this compound demonstrates the ability to potentiate the activity of certain antibiotics against Pseudomonas aeruginosa biofilms []. For example, when combined with ciprofloxacin, this compound enhances both the inhibition and eradication of biofilms grown in a synthetic cystic fibrosis sputum medium []. This potentiation is linked to increased metabolic activity, ROS production, and altered intracellular pH in the bacteria [].

Q8: How can this compound be quantified in grapes?

A10: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a diode array detector is a reliable method for quantifying this compound in grapes []. This method offers high sensitivity, reproducibility, and practicality for routine analysis of organic acids in grape samples [].

Q9: Is this compound biodegradable?

A12: Yes, this compound is a naturally occurring organic acid and is readily biodegradable. Its breakdown products are carbon dioxide and water []. This biodegradability makes this compound and its derivatives attractive for developing environmentally friendly materials and applications.

Q10: Does this compound play a role in plant-microbe interactions?

A14: Yes, this compound acts as a signaling molecule in the rhizosphere, influencing plant-microbe interactions []. It is secreted from the roots of plants like Arabidopsis and can selectively attract beneficial rhizobacteria like Bacillus subtilis FB17 in a dose-dependent manner []. This recruitment of beneficial microbes contributes to plant health and protection against soil-borne pathogens [].

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